
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features an indene moiety attached to a dioxaborolane ring
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s boronic ester group plays a crucial role in this process, acting as a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The result is a new carbon-carbon bond, which is a fundamental process in organic synthesis and drug design .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to have good bioavailability . They are also known to be susceptible to hydrolysis, especially in the presence of 1,2- and 1,3-diols .
Result of Action
The primary result of the action of 1H-Indene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in drug design and other areas of organic chemistry .
Action Environment
The efficacy and stability of 1H-Indene-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s susceptibility to hydrolysis can be affected by the presence of diols in the environment . Additionally, the success of the Suzuki–Miyaura coupling reaction can depend on the presence of a suitable palladium catalyst and a suitable halide or pseudohalide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromoindene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also helps in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions including oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidation of the boronate ester can be achieved using hydrogen peroxide or other oxidizing agents under mild conditions.
Substitution: Substitution reactions can occur at the indene moiety, often facilitated by electrophilic reagents.
Major Products
Suzuki-Miyaura Reaction: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The oxidation of the boronate ester yields the corresponding alcohol or phenol.
Substitution: Substitution reactions yield various functionalized indene derivatives.
Scientific Research Applications
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is used in the development of new materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Compared to phenylboronic acid, it offers enhanced stability and reactivity due to the presence of the indene moiety.
Pinacolborane: Used in hydroboration reactions, but lacks the stability and versatility of this compound.
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, making it a valuable reagent in organic synthesis. The presence of the indene moiety enhances its stability, while the boronate ester functionality allows for versatile reactivity in various chemical transformations.
Properties
IUPAC Name |
2-(1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNFPJNICWOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)
![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)

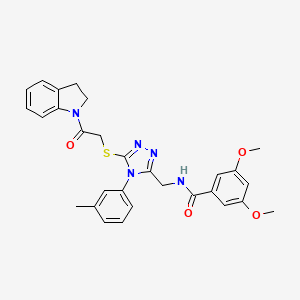
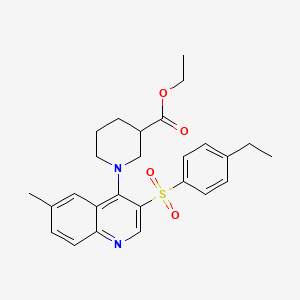
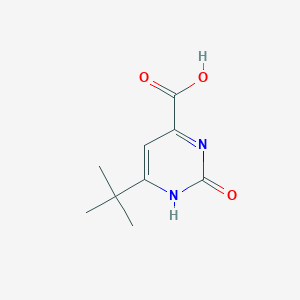
methanone](/img/structure/B2873481.png)
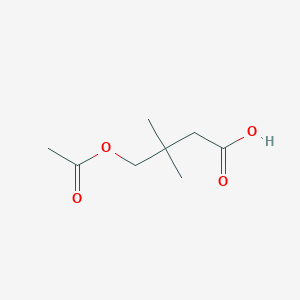
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
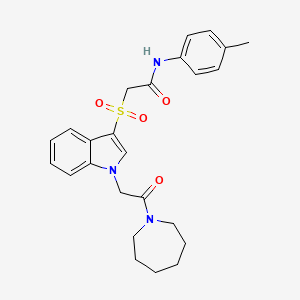
![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)
